molecular formula C12H17Cl2FN2 B11840574 9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride

9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride

Cat. No.: B11840574
M. Wt: 279.18 g/mol
InChI Key: FDPYMAXYEOEDDP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom at the 9th position may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazinoisoquinoline core may also play a role in its biological effects by interacting with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H17Cl2FN2

Molecular Weight

279.18 g/mol

IUPAC Name

9-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride

InChI

InChI=1S/C12H15FN2.2ClH/c13-10-1-2-11-9(7-10)3-5-15-6-4-14-8-12(11)15;;/h1-2,7,12,14H,3-6,8H2;2*1H

InChI Key

FDPYMAXYEOEDDP-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCNCC2C3=C1C=C(C=C3)F.Cl.Cl

Origin of Product

United States

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